3-((3-Chlorobenzyl)oxy)propanoic acid

Lipophilicity Drug Design ADME

3-((3-Chlorobenzyl)oxy)propanoic acid (CAS 1267694-31-4) is a chlorinated benzyl ether derivative of propanoic acid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.64 g·mol⁻¹. The compound features a meta-chlorobenzyl ether linked to the β-carbon of propanoic acid.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B13971653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Chlorobenzyl)oxy)propanoic acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COCCC(=O)O
InChIInChI=1S/C10H11ClO3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
InChIKeyFJHCMWZSIZWLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3-Chlorobenzyl)oxy)propanoic acid – Structural Identity, Physicochemical Profile, and Comparator Landscape for Research Procurement


3-((3-Chlorobenzyl)oxy)propanoic acid (CAS 1267694-31-4) is a chlorinated benzyl ether derivative of propanoic acid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.64 g·mol⁻¹. The compound features a meta-chlorobenzyl ether linked to the β-carbon of propanoic acid. Computed physicochemical properties include an XLogP3 of 2.0, a topological polar surface area (TPSA) of 46.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds, as catalogued in PubChem [1]. The closest in-class chemical comparators are 3-(benzyloxy)propanoic acid (CAS 27912-85-2, the unsubstituted parent scaffold), clofibric acid (CAS 882-09-7, a regioisomeric C₁₀H₁₁ClO₃ compound with a distinct para‑chlorophenoxy linkage and gem‑dimethyl substitution), and the positional isomers 3-((2-chlorobenzyl)oxy)propanoic acid and 3-((4-chlorobenzyl)oxy)propanoic acid. These structural variations drive quantifiable differences in lipophilicity, receptor-binding potential, and metabolic stability that directly inform compound selection in screening cascades and synthesis route design.

Why 3-((3-Chlorobenzyl)oxy)propanoic Acid Cannot Be Replaced by Unsubstituted, Regioisomeric, or Para-Functionalized Analogs


In-class benzyloxypropanoic acid derivatives are not interchangeable reagents because the position of chlorine substitution on the benzyl ring fundamentally alters lipophilicity, electronic character, and target recognition. The meta-chloro substituent in 3-((3-chlorobenzyl)oxy)propanoic acid increases computed logP by approximately 0.9 units relative to the unsubstituted 3-(benzyloxy)propanoic acid, while producing a lipophilicity value that is intermediate between the unsubstituted scaffold and the more hydrophobic clofibric acid [1][2]. Beyond bulk partitioning, structure–activity relationship (SAR) studies on 3-chlorobenzyloxy‑containing pharmacophores have demonstrated that the meta‑chloro arrangement confers enhanced binding affinity at monoamine oxidase B (MAO‑B), with a 3‑fold improvement in IC₅₀ relative to the 3‑fluorobenzyloxy comparator safinamide [3]. Replacing the meta‑chloro with a para‑chloro or ortho‑chloro isomer, or omitting the halogen entirely, is therefore expected to yield a compound with a materially different activity, selectivity, and pharmacokinetic profile. Blind substitution is scientifically unjustified in any quantitative screening or lead‑optimisation programme.

Quantitative Differentiation Evidence for 3-((3-Chlorobenzyl)oxy)propanoic Acid Versus Closest Analogs


Meta‑Chlorination Increases Computed Lipophilicity by 0.9 Log Units Compared to the Unsubstituted Benzyloxy Scaffold

The XLogP3 value of 3-((3-chlorobenzyl)oxy)propanoic acid is calculated as 2.0, compared with 1.1 for the chlorine‑free parent 3-(benzyloxy)propanoic acid, both computed using the identical XLogP3 3.0 algorithm in PubChem [1][2]. This represents a 0.9 log‑unit increase in lipophilicity attributable solely to meta‑chlorination of the benzyl ring. For additional context, clofibric acid—a regioisomeric C₁₀H₁₁ClO₃ compound bearing a para‑chlorophenoxy linkage and gem‑dimethyl groups—yields an XLogP3 of 2.6 [3]. The target compound therefore occupies a well‑defined intermediate lipophilicity space between the unsubstituted scaffold and the more hydrophobic clofibric acid.

Lipophilicity Drug Design ADME

Meta‑Chlorobenzyloxy Pharmacophore Delivers 3‑Fold Enhanced MAO‑B Inhibitory Potency Versus the 3‑Fluorobenzyloxy Comparator in Published SAR Series

Direct MAO‑B inhibition data for 3-((3-chlorobenzyl)oxy)propanoic acid itself are not publicly available; however, the meta‑chlorobenzyloxy moiety has been rigorously characterised in the safinamide analog series. (S)-3‑Chlorobenzyloxyalaninamide (compound 8) inhibits recombinant human MAO‑B with an IC₅₀ of 33 nM, a 3.0‑fold improvement over safinamide (IC₅₀ = 98 nM), which carries a 3‑fluorobenzyloxy group [1]. A related 7-[(3-chlorobenzyl)oxy]coumarin derivative (NW‑1772) achieved nanomolar MAO‑B inhibition with a selectivity index exceeding 400 over MAO‑A [2]. The SAR analysis by Leonetti et al. specifically attributes the potency gain to favourable hydrophobic interactions of the meta‑chloro substituent within the MAO‑B active site [1].

Monoamine Oxidase B Neurodegeneration Structure-Activity Relationship

Absence of the Gem‑Dimethyl Group at the α‑Carbon of Propanoic Acid: A Structural Distinction from Clofibric Acid with Implications for Oxidative Metabolism

Clofibric acid is characterised by a gem‑dimethyl substitution at the α‑carbon of the propanoic acid moiety, a structural feature that sterically blocks cytochrome P450‑mediated ω−1 oxidation and contributes to its prolonged elimination half‑life [1]. In contrast, 3-((3-chlorobenzyl)oxy)propanoic acid lacks any α‑carbon substitution, rendering it sterically accessible for oxidative metabolism and glucuronidation at this position. Computed rotatable bond counts are 5 for the target compound versus 4 for clofibric acid, reflecting the increased conformational degrees of freedom of the benzyloxy linker relative to the more rigid phenoxy linkage [2][3]. The topological polar surface area (TPSA) is identical for both compounds (46.5 Ų), confirming that the differentiation arises from core architecture rather than gross polarity.

Metabolic Stability Structural Differentiation Drug Metabolism

Divergent Hydrogen‑Bond Acceptor Topology Versus Clofibric Acid May Modulate Target Recognition in PPAR and Free Fatty Acid Receptor Assays

The carboxylic acid head group and ether oxygen acceptor atoms are conserved across the target compound and clofibric acid (both: HBD = 1, HBA = 3); however, the spatial arrangement of the hydrogen‑bond acceptors differs. In 3-((3-chlorobenzyl)oxy)propanoic acid, the ether oxygen is positioned at the β‑carbon of a linear propanoate chain, whereas in clofibric acid it resides at the α‑carbon adjacent to the gem‑dimethyl group. Crystallographic studies of PPARγ LBD complexed with clofibric acid analogs indicate that the position and geometry of the ether oxygen critically influence the conformation of helix 12 and the recruitment of transcriptional coactivators [1]. Benzyloxyphenylpropanoic acid (a scaffold closely related to the target compound) has been reported as a GPR40 (FFAR1) agonist with an EC₅₀ of 510 nM [2], whereas clofibric acid is primarily a PPARα agonist (EC₅₀ ≈ 50 µM in transactivation assays) . Although direct receptor‑activity data for the target compound are not available, the distinct ether‑oxygen topology and the absence of the gem‑dimethyl motif are structural determinants that would be expected to bias receptor subtype selectivity.

PPAR Free Fatty Acid Receptor Nuclear Receptor

Application Scenarios for 3-((3-Chlorobenzyl)oxy)propanoic Acid Informed by Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Targeting Monoamine Oxidase B

The 3‑chlorobenzyloxy pharmacophore is validated in published MAO‑B inhibitor SAR, where it confers a 3‑fold IC₅₀ improvement over the 3‑fluorobenzyloxy comparator safinamide (33 nM vs 98 nM) [1]. Despite the absence of direct MAO‑B data for 3-((3-chlorobenzyl)oxy)propanoic acid itself, its use as a synthetic building block or scaffold‑hopping starting point for CNS‑penetrant MAO‑B inhibitors is mechanistically justified. The XLogP3 of 2.0 positions the compound in the optimal lipophilicity range (1–3) for blood‑brain barrier penetration, offering an advantage over the more hydrophobic clofibric acid (XLogP3 = 2.6) which may exhibit higher plasma protein binding and reduced CNS free fraction. Medicinal chemistry teams should incorporate this compound into focused libraries where meta‑chlorobenzyloxy SAR is explored for MAO‑B potency, isoform selectivity, and brain exposure [2].

PROTAC Linker Design Requiring Tunable Lipophilicity and Conformational Flexibility

3-(Benzyloxy)propanoic acid is an established PROTAC linker building block. The 3‑chloro derivative provides a chemically accessible variant with an XLogP3 of 2.0—an increase of 0.9 log units relative to the unsubstituted parent (XLogP3 = 1.1)—enabling fine‑tuning of degrader physicochemical properties without altering molecular weight or hydrogen‑bond donor/acceptor counts [1]. The five rotatable bonds offer greater conformational flexibility than the four rotatable bonds of clofibric acid, facilitating the formation of ternary complex geometries that are critical for productive ubiquitination [2]. The absence of the metabolically blocking gem‑dimethyl group present in clofibric acid may also be advantageous in PROTAC applications where linker metabolic processing contributes to catalytic degradation kinetics [3].

Comparative Drug Metabolism and Pharmacokinetic (DMPK) Studies with Clofibric Acid

The structural divergence between 3-((3-chlorobenzyl)oxy)propanoic acid and clofibric acid at the α‑carbon—unsubstituted CH₂ versus gem‑dimethyl C(CH₃)₂—establishes the target compound as a valuable tool for isolating the contribution of α‑substitution to oxidative metabolism and glucuronidation rates within the C₁₀H₁₁ClO₃ isomer space [1]. In head‑to‑head microsomal or hepatocyte stability assays, the target compound is predicted to exhibit shorter half‑life than clofibric acid, which is metabolically stabilised by the gem‑dimethyl group. Such comparative DMPK data directly inform the selection of lead series for chronic versus acute therapeutic indications, as well as the design of prodrugs where controlled metabolic activation is desired [2].

Free Fatty Acid Receptor (FFAR1/GPR40) Agonist Screening and Scaffold Expansion

Benzyloxyphenylpropanoic acid derivatives have been reported as GPR40 agonists with EC₅₀ values in the sub‑micromolar range (510 nM for the lead compound 1b) [1]. The structural resemblance of the target compound to this pharmacophore—coupled with its distinct ether‑oxygen topology that differentiates it from clofibric acid (a PPARα agonist with EC₅₀ ≈ 50 µM)—makes 3-((3-chlorobenzyl)oxy)propanoic acid a candidate for GPR40‑focused screening or SAR expansion [2]. The intermediate lipophilicity (XLogP3 = 2.0) and favourable TPSA (46.5 Ų) are compatible with oral bioavailability criteria, supporting progression of active hits into pharmacokinetic profiling. Procurement for GPR40 programs should be prioritised over the unsubstituted benzyloxy analog when increased target‑site occupancy via enhanced membrane partitioning is a design objective [3].

Quote Request

Request a Quote for 3-((3-Chlorobenzyl)oxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.